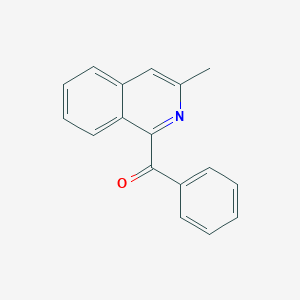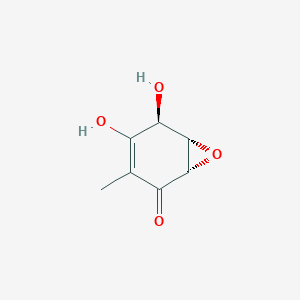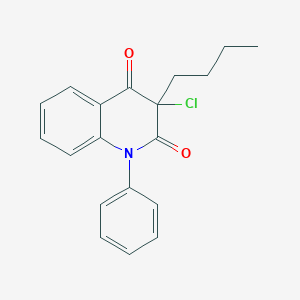
1-Benzoyl-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-methylisoquinoline, also known as BMQ, is a heterocyclic compound that belongs to the class of isoquinolines. It is a yellow crystalline powder with a molecular weight of 235.26 g/mol. BMQ has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-methylisoquinoline is not fully understood. However, studies have shown that 1-Benzoyl-3-methylisoquinoline exerts its anti-cancer effect by inducing apoptosis (programmed cell death) in cancer cells. 1-Benzoyl-3-methylisoquinoline has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-Benzoyl-3-methylisoquinoline has been shown to possess several biochemical and physiological effects. Studies have shown that 1-Benzoyl-3-methylisoquinoline can inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. 1-Benzoyl-3-methylisoquinoline has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-3-methylisoquinoline has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 1-Benzoyl-3-methylisoquinoline has some limitations, including its limited availability and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of 1-Benzoyl-3-methylisoquinoline. One area of research is the development of novel 1-Benzoyl-3-methylisoquinoline derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the molecular mechanism of 1-Benzoyl-3-methylisoquinoline's anti-cancer and anti-inflammatory activities. Additionally, the potential use of 1-Benzoyl-3-methylisoquinoline as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-3-methylisoquinoline can be achieved through several methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The most commonly used method for synthesizing 1-Benzoyl-3-methylisoquinoline is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-Benzoyl-3-methylisoquinoline has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have shown that 1-Benzoyl-3-methylisoquinoline exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-Benzoyl-3-methylisoquinoline has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(3-methylisoquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-11-14-9-5-6-10-15(14)16(18-12)17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
WQUITOVMXGKZIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)









